Gamma-nonalactone

描述

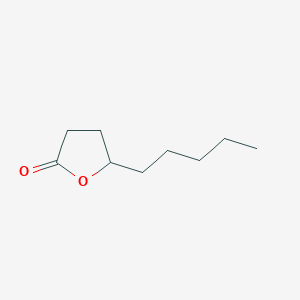

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-pentyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYTRUKMRCXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034229 | |

| Record name | gamma-Nonanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour | |

| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Nonalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Nonalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C. | |

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | gamma-Nonalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.966 at 25 °C, 0.958-0.966 | |

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | gamma-Nonalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

104-61-0, 82373-92-0, 57084-16-9 | |

| Record name | (±)-γ-Nonalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-5-pentyl-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Nonanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-NONALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XGH66S8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydro-5-pentyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation of Gamma Nonalactone

Endogenous Biosynthetic Pathways

Endogenous biosynthesis refers to the de novo production of γ-nonalactone by an organism through its inherent metabolic machinery. While lactone biosynthesis can occur in various organisms, yeast has been a significant subject of research in understanding these pathways.

Studies in yeast, particularly Saccharomyces cerevisiae and Sporobolomyces odorus, have elucidated key metabolic routes leading to γ-nonalactone. Linoleic acid (C18:2) has been identified as a primary precursor. researchgate.netresearchgate.netoeno-one.eu Two distinct pathways from linoleic acid oxidation products to γ-nonalactone have been described in these yeasts. researchgate.netresearchgate.net

One pathway involves the 13-lipoxygenation of linoleic acid, followed by reduction to 13-hydroxyoctadecadienoic acid (13-HODE). researchgate.netresearchgate.net This intermediate then undergoes β-oxidation and a subsequent α-oxidation step, ultimately yielding (S)-γ-nonalactone. researchgate.netresearchgate.netdatapdf.com

The second pathway begins with the 9-lipoxygenation of linoleic acid and reduction to 9-hydroxyoctadecadienoic acid (9-HODE). researchgate.netresearchgate.net This is followed by a Baeyer-Villiger type oxidation, resulting in the formation of 2E,4E-nonadien-1-ol and azelaic acid. researchgate.netresearchgate.net The 2E,4E-nonadien-1-ol is then further transformed into (R)-γ-nonalactone. researchgate.netresearchgate.net

Another identified precursor is 4-oxononanoic acid, which has been shown to be biotransformed into γ-nonalactone by S. cerevisiae during alcoholic fermentation. researchgate.netinfowine.comacs.orgnih.govresearchgate.net This biotransformation has been demonstrated to be (R)-enantioselective. researchgate.netacs.orgnih.gov 4-hydroxy-2-nonenal has also been suggested and demonstrated as a precursor in must and wine, undergoing biotransformation to γ-nonalactone during alcoholic fermentation. ives-openscience.eu

The biosynthesis of γ-nonalactone involves several enzymatic steps. Lipoxygenases (LOXs) play a crucial role in the initial oxygenation of fatty acids like linoleic acid, producing hydroperoxy fatty acids such as 9- and 13-hydroperoxy octadecadienoic acids. researchgate.netresearchgate.netoeno-one.eu These hydroperoxides are then reduced to their corresponding hydroxy fatty acids (HODEs). researchgate.netresearchgate.net

Subsequent steps involve enzymatic activities related to fatty acid degradation pathways. The pathway originating from 13-HODE involves β-oxidation, a common process for breaking down fatty acids. researchgate.netdatapdf.com A key enzymatic step in this route in S. cerevisiae is an α-oxidation type step that converts (S)-5-hydroxydecanoic acid into (S)-4-hydroxynonanoic acid and subsequently (S)-γ-nonalactone. datapdf.comgoogle.com Yeast alpha-oxidation enzymes have been shown to be capable of converting 5-hydroxydecanoic acid to gamma-nonalactone. google.com

In the pathway starting from 9-HODE, a Baeyer-Villiger type oxidation is involved, leading to the cleavage of the carbon chain. researchgate.netresearchgate.net The enzymes responsible for this specific oxidation and the subsequent conversion of 2E,4E-nonadien-1-ol to (R)-γ-nonalactone are subjects of ongoing research.

The biotransformation of 4-oxononanoic acid to γ-nonalactone by S. cerevisiae involves enzymatic reduction and cyclization of the keto acid. infowine.com This process is (R)-enantioselective, indicating the involvement of specific reductases with defined stereoselectivity. researchgate.netacs.orgnih.gov

Exogenous Biotransformation Processes

Exogenous biotransformation refers to the production of γ-nonalactone through the metabolic activity of microorganisms acting on precursors present in their growth medium or environment. This is particularly relevant in food fermentation processes.

This compound is a significant aroma compound in fermented products such as wine and beer. researchgate.netresearchgate.netbrewingscience.deresearchgate.net Its presence in these beverages is largely attributed to the biotransformation activities of yeasts, primarily Saccharomyces cerevisiae, acting on precursors present in the must or wort. researchgate.netoeno-one.euinfowine.comacs.orgnih.govresearchgate.netives-openscience.eu

In wine fermentation, linoleic acid present in grape must serves as a precursor. researchgate.netoeno-one.eu Botrytis cinerea infection of grapes can lead to increased levels of linoleic acid, potentially resulting in higher γ-nonalactone concentrations in botrytised wines. oeno-one.eu 4-oxononanoic acid has been identified and quantified in grape must and confirmed as a precursor that is biotransformed into γ-nonalactone by S. cerevisiae during alcoholic fermentation. researchgate.netinfowine.comacs.orgnih.govresearchgate.netives-openscience.eu This biotransformation is (R)-enantioselective. researchgate.netacs.orgnih.gov 4-hydroxy-2-nonenal is another precursor found in must and wine that is biotransformed into γ-nonalactone during fermentation. ives-openscience.eu The concentration of γ-nonalactone in wine can be influenced by factors such as harvest date, which impacts the concentration of precursors in the must. oeno-one.eu

In beer production, γ-nonalactone is also formed during the brewing process, including mashing and yeast fermentation. researchgate.net Linoleic acid and its oxidation products, such as 9- and 13-hydroxyoctadecadienoic acids, are considered putative precursors in beer fermentation by Saccharomyces cerevisiae and Sporobolomyces odorus. researchgate.netresearchgate.netbrewingscience.de The formation of γ-nonalactone in beer can be influenced by factors such as the temperature, pH, and gravity of the wort during fermentation. researchgate.net While γ-nonalactone can originate from hop precursors, its conversion can be dependent on autooxidation in the absence of active barley lipoxygenase enzymes. nih.gov

Research indicates that yeast metabolism plays a role in the formation of γ-nonalactone in beer, contributing to its stone fruit aromas. lallemandbrewing.com

Beyond fermented beverages, biotransformation processes leading to γ-nonalactone can occur in other biological systems involving microorganisms. Certain yeast species, such as Sporobolomyces odorus and Saccharomyces cerevisiae, are known for their ability to produce γ-nonalactone from fatty acid precursors. researchgate.netoeno-one.eufao.org Studies with Sporobolomyces odorus have shown the conversion of labeled linoleic acid into γ-nonalactone. fao.org

While Yarrowia lipolytica is primarily studied for its ability to produce γ-decalactone from ricinoleic acid, other microorganisms, including species of Pseudomonas, Sporobolomyces, Pichia, Candida, and Rhodotorula, have been identified as having the potential to produce aroma substances through biotransformation. mdpi.comjmb.or.kr Sporidiobolus salmonicolor has been reported to de novo biosynthesize γ-nonalactone, although at lower levels compared to other lactones. mdpi.com

The biotransformation of unsaturated C18 hydroxy-acids by Pichia ohmeri and Pichia stipitis can also yield γ-nonalactones. google.com

Table 1: Key Precursors and Organisms Involved in this compound Biosynthesis and Biotransformation

| Precursor(s) | Organism(s) | Process Type | Notes |

| Linoleic acid | Saccharomyces cerevisiae, Sporobolomyces odorus | Endogenous/Exogenous | Two major pathways identified (via 9- and 13-HODE). researchgate.netresearchgate.net |

| 13-hydroxyoctadecadienoic acid (13-HODE) | Saccharomyces cerevisiae, Sporobolomyces odorus | Endogenous/Exogenous | Intermediate in one biosynthetic pathway. researchgate.netresearchgate.net |

| 9-hydroxyoctadecadienoic acid (9-HODE) | Saccharomyces cerevisiae, Sporobolomyces odorus | Endogenous/Exogenous | Intermediate in a second biosynthetic pathway. researchgate.netresearchgate.net |

| 4-oxononanoic acid | Saccharomyces cerevisiae | Exogenous | Biotransformed during alcoholic fermentation, (R)-enantioselective. researchgate.netinfowine.comacs.orgnih.govresearchgate.net |

| 4-hydroxy-2-nonenal | Saccharomyces cerevisiae | Exogenous | Biotransformed during alcoholic fermentation. ives-openscience.eu |

| Unsaturated C18 hydroxy-acids (e.g., 13-hydroxy) | Pichia ohmeri, Pichia stipitis | Exogenous | Yields γ-nonalactones. google.com |

Table 2: Enzymatic Activities Implicated in this compound Formation

| Enzyme Class/Activity | Role in Pathway | Involved Precursors/Intermediates |

| Lipoxygenase (LOX) | Initial oxygenation of fatty acids. researchgate.netresearchgate.netoeno-one.eu | Linoleic acid |

| Reductase | Reduction of hydroperoxy fatty acids to hydroxy fatty acids. researchgate.netresearchgate.net | Hydroperoxy octadecadienoic acids |

| Enzymes of β-oxidation | Degradation of fatty acid chains. researchgate.netdatapdf.com | 13-HODE, 5-hydroxydecanoic acid |

| Alpha-oxidation enzymes | Conversion of 5-hydroxydecanoic acid to 4-hydroxynonanoic acid/γ-nonalactone. datapdf.comgoogle.com | (S)-5-hydroxydecanoic acid |

| Enzymes of Baeyer-Villiger oxidation | Cleavage of carbon chain in one biosynthetic pathway. researchgate.netresearchgate.net | 9-HODE |

| Reductases (stereoselective) | Conversion of 4-oxononanoic acid to γ-nonalactone. researchgate.netacs.orgnih.gov | 4-oxononanoic acid |

Chemical Synthesis Methodologies for Gamma Nonalactone

Traditional Chemical Synthesis Routes

Historically, the industrial synthesis of gamma-nonalactone has relied on several established chemical pathways. These routes, while effective, often involve harsh reaction conditions and the use of specific catalysts.

Synthesis from 7-Hydroxyl Pelargonic Acid

One of the more direct traditional methods for synthesizing this compound is through the intramolecular esterification, or lactonization, of 7-hydroxyl pelargonic acid (also known as 7-hydroxynonanoic acid). This process typically involves heating the hydroxy acid in the presence of an acid catalyst, such as sulfuric acid. The acid facilitates the removal of a water molecule, leading to the formation of the stable five-membered lactone ring of this compound. researchgate.netgoogle.com This dehydration and cyclization reaction is a fundamental method for the formation of gamma-lactones from their corresponding gamma-hydroxy carboxylic acids. scentree.co

Synthesis from α-Heptene and Acetic Acid

Another established route involves the reaction of α-heptene (1-heptene) with acetic acid in the presence of a high-valent metal acetate (B1210297) oxidant. researchgate.netgoogle.com Manganese(III) acetate is a commonly used reagent for this type of reaction. rsc.org The mechanism is thought to involve a free-radical addition process where the manganese(III) acetate initiates the reaction, leading to the formation of a lactone. wikipedia.orgresearchgate.net This method represents a pathway to gamma-lactones from readily available olefin and carboxylic acid starting materials. nih.govresearchgate.net

Acid-Catalyzed Cyclization of Beta, Gamma-Nonenoic Acid

The acid-catalyzed cyclization of beta, gamma-nonenoic acid (3-nonenoic acid) is another viable traditional synthesis route. researchgate.netgoogle.com In this process, a strong acid, such as 78% or 80% sulfuric acid, is used to promote the intramolecular addition of the carboxylic acid group across the double bond, forming the gamma-lactone. sciencemadness.org This method is a general process for obtaining various gamma-lactones from their corresponding 3-alkenoic acids. sciencemadness.org

Free Radical Addition from n-Hexyl Alcohol and Acrylic Acid Derivative

A widely utilized industrial method for this compound synthesis is the free radical addition of a primary alcohol, such as n-hexyl alcohol (n-hexanol), to an acrylic acid derivative like acrylic acid or methyl acrylate. researchgate.netgoogle.comsciencemadness.org This reaction is typically initiated by a free radical initiator, such as di-tert-butyl peroxide, at elevated temperatures, often between 170-190°C. google.comgoogle.com One of the challenges with this method is the removal of byproducts, such as water or methanol, which can hinder the reaction and reduce the yield. sciencemadness.org To address this, techniques like using a Dean-Stark trap have been employed to effectively remove these byproducts during the reaction. sciencemadness.org The use of catalysts like zinc bromide can also improve the efficiency of this process. sciencemadness.org

Interactive Data Table: Comparison of Traditional Synthesis Routes for this compound

| Synthesis Route | Starting Materials | Key Reagents/Conditions | Challenges |

| From 7-Hydroxyl Pelargonic Acid | 7-Hydroxyl Pelargonic Acid | Sulfuric acid, heat | Availability of starting material |

| From α-Heptene and Acetic Acid | α-Heptene, Acetic Acid | Manganese(III) acetate | Use of heavy metal oxidants |

| Acid-Catalyzed Cyclization | Beta, Gamma-Nonenoic Acid | Concentrated sulfuric acid | Strong acid handling |

| Free Radical Addition | n-Hexyl Alcohol, Acrylic Acid/Derivative | Di-tert-butyl peroxide, high temperature | Byproduct removal, potential for polymerization |

Advanced and Sustainable Synthesis Approaches

In response to the growing demand for natural and sustainable products, advanced synthesis methods focusing on biocatalysis have been developed. These approaches offer milder reaction conditions and can produce enantiomerically enriched products.

Enzymatic and Biocatalytic Synthesis

The biocatalytic production of this compound primarily involves the use of microorganisms, particularly yeasts, and isolated enzymes like lipases. These biological systems can convert renewable substrates, such as fatty acids, into valuable aroma compounds.

Yeast-Based Biotransformation:

Several yeast species have been identified for their ability to produce this compound. Saccharomyces cerevisiae and Sporobolomyces odorus can synthesize this compound from linoleic acid. researchgate.netresearchgate.net The biosynthetic pathway involves the lipoxygenation of linoleic acid to form 9- and 13-hydroxyoctadecadienoic acids, which are then further metabolized to yield (R)- and (S)-gamma-nonalactone, respectively. researchgate.net

The oleaginous yeast Yarrowia lipolytica is particularly effective in producing gamma-lactones from hydroxylated fatty acids. researchgate.net For instance, it can biotransform ricinoleic acid, the main component of castor oil, into gamma-decalactone (B1670016) through the peroxisomal β-oxidation pathway. nih.govmdpi.comnih.gov This same metabolic pathway is relevant for the production of other gamma-lactones, including this compound, from appropriate fatty acid precursors.

Lipase-Catalyzed Synthesis:

Lipases are versatile enzymes that can catalyze esterification and lactonization reactions. The lipase (B570770) from Candida antarctica (often immobilized and known as Novozym 435) is a well-studied biocatalyst for the synthesis of various lactones. nii.ac.jp It can be used for the enantioselective acetylation of N-methyl-4-hydroxyalkanamides, which are precursors to optically active gamma-lactones. nii.ac.jp This enzymatic resolution allows for the preparation of specific enantiomers of this compound with high purity. researchgate.net The lipase-catalyzed lactonization of gamma-hydroxy acids or their esters provides a green alternative to chemical methods, operating under milder conditions and often with high selectivity. researchgate.net

Interactive Data Table: Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate | Key Processes | Product Characteristics |

| Saccharomyces cerevisiae | Linoleic Acid | Lipoxygenation, β-oxidation | Mixture of (R)- and (S)-enantiomers |

| Yarrowia lipolytica | Hydroxylated Fatty Acids (e.g., from Castor Oil) | Peroxisomal β-oxidation | Efficient production of gamma-lactones |

| Candida antarctica Lipase B (Novozym 435) | Racemic γ-hydroxy acid derivatives | Enantioselective acylation/lactonization | Optically active (R)- or (S)-enantiomers |

Palladium-Catalyzed Gamma-Lactonization

The synthesis of γ-lactones, including γ-nonalactone, can be achieved through modern catalytic methods that offer high selectivity and efficiency. One such advanced approach is the direct palladium-catalyzed γ-lactonization of aliphatic carboxylic acids. uni-kiel.deacs.org This method relies on the activation of a C(sp³)–H bond at the γ-position of the carboxylic acid, followed by the formation of the cyclic ester ring.

This process typically involves a Pd(II) catalyst, which directs the C–H activation. The reaction mechanism is facilitated by a specially designed ligand, such as a β-alanine-derived ligand, which plays a crucial role in the catalytic cycle. uni-kiel.deacs.org An oxidant is required to facilitate the key C–O reductive elimination step from a high-valent palladium intermediate, which forms the lactone ring and regenerates the active catalyst. uni-kiel.de Sodium percarbonate is one such convenient and readily available oxidant used for this purpose. uni-kiel.deacs.org

A general protocol for this transformation involves reacting the aliphatic carboxylic acid substrate with a palladium source and a ligand in the presence of an oxidant. The reaction enables the direct conversion of C-H bonds into C-O bonds, providing a direct route to γ-lactones from simple starting materials. uni-kiel.de While this method has been demonstrated on a wide range of aliphatic acids, its application provides a strategic pathway for the synthesis of compounds like γ-nonalactone. uni-kiel.deacs.org The development of catalyst systems, for instance using quinoline-pyridone ligands, has also been shown to control the site-selectivity of C─H activation, which is critical for synthesizing specific lactone structures. nih.gov

Table 1: Key Components in Palladium-Catalyzed γ-Lactonization

| Component | Function | Example(s) |

|---|---|---|

| Catalyst | Activates the C-H bond for cyclization | Palladium(II) acetate, Pd(TFA)₂ |

| Ligand | Facilitates the catalytic cycle and enhances efficiency | β-Alanine-derived ligands, Quinoline-pyridone |

| Oxidant | Enables the C-O reductive elimination step | Sodium percarbonate, p-xyloquinone |

| Substrate | The starting material that is converted to the lactone | Aliphatic carboxylic acids |

Synthesis of Isotopically Labeled this compound Standards

Isotopically labeled standards are essential for accurate quantification in analytical chemistry, particularly in stable isotope dilution assays (SIDA). cncb.ac.cnchromatographyonline.com For γ-nonalactone, a novel isotopologue, ²H₂¹³C₂-γ-nonalactone, has been synthesized for use as an internal standard in the analysis of wine and other complex matrices. cncb.ac.cnnih.gov

The synthesis of this labeled standard is a multi-step process designed to introduce heavy isotopes at specific positions within the molecule, ensuring it behaves chemically and physically almost identically to the natural analyte but is distinguishable by mass spectrometry. chromatographyonline.com

Detailed Research Findings:

A reported synthesis for ²H₂¹³C₂-γ-nonalactone begins with heptaldehyde as the starting material. cncb.ac.cnnih.gov The key steps to introduce the isotopic labels are:

Wittig Olefination: This step is used to introduce two ¹³C atoms into the carbon backbone of the molecule. nih.govnih.gov

Deuterogenation: Following the olefination, a deuterogenation step is performed to introduce two deuterium (B1214612) (²H) atoms. nih.govnih.gov

This synthetic route allows for the precise placement of the isotopic labels. The resulting ²H₂¹³C₂-γ-nonalactone serves as an ideal internal standard because its retention time in chromatography is very close to that of the unlabeled γ-nonalactone, and it fragments similarly in a mass spectrometer, allowing for reliable quantification. chromatographyonline.com The stability of this standard has been demonstrated under various sample preparation conditions, confirming its suitability for robust analytical methods like SIDA-SPE-GC-MS (Stable Isotope Dilution Assay - Solid Phase Extraction - Gas Chromatography - Mass Spectrometry). cncb.ac.cnnih.gov The use of such a standard has enabled the precise quantification of γ-nonalactone in New Zealand Pinot noir wines, with concentrations found to range from 8.3 to 22.5 µg L⁻¹. cncb.ac.cnnih.gov

Table 2: Synthesis of ²H₂¹³C₂-γ-nonalactone

| Step | Reaction Type | Starting Material | Key Reagents/Process | Isotope(s) Introduced |

|---|---|---|---|---|

| 1 | Wittig Olefination | Heptaldehyde | Reagents for Wittig reaction | Two ¹³C atoms |

| 2 | Deuterogenation | Product from Step 1 | Deuterium source | Two ²H atoms |

| 3 | Cyclization/Lactonization | Product from Step 2 | Acid-catalyzed intramolecular cyclization | - |

Analytical Techniques for Gamma Nonalactone Research

Chromatographic Methods for Identification and Quantification

Chromatography plays a central role in the analysis of gamma-nonalactone due to its volatility and presence in complex mixtures of organic compounds. Coupling chromatographic separation with sensitive detection methods allows for both the identification and accurate quantification of this lactone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, a sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in a gas chromatography column. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. nih.govresearchgate.netnih.govnih.govdntb.gov.ua

GC-MS has been successfully applied for the identification and quantification of this compound in various matrices, including peach oil and cooked rice headspace. nih.govresearchgate.netnih.govnih.gov For instance, in the analysis of freshly cooked non-scented rice, this compound was identified by GC-MS based on its characteristic mass spectrum, which showed a prominent ion peak at m/z 85 (100%), and its linear retention index (RI) of 2023 on a DB Wax column, consistent with an authentic standard. researchgate.netnih.govnih.gov This technique allows for the confirmation of the compound's identity by comparing its mass spectrum and retention time to those of a known standard. researchgate.netnih.govnih.gov

GC-MS is often used in conjunction with sample preparation techniques such as solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) to isolate and concentrate this compound from complex samples before analysis. oeno-one.eunih.govives-openscience.eu

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. mdpi.com In GC-O, the effluent from the GC column is split, sending a portion to a traditional detector (like a FID or MS) and another portion to a sniffing port where a trained evaluator can detect and describe the aroma of eluting compounds. This technique is particularly valuable for identifying odor-active compounds within a complex mixture, even if they are present at very low concentrations.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS/GC-O

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique that involves the adsorption of volatile and semi-volatile compounds from the headspace above a sample onto a coated fiber. The adsorbed analytes are then desorbed directly into the GC injector for analysis. This solvent-free technique is simple, fast, and effective for extracting volatile compounds from various matrices.

Coupling HS-SPME with GC-MS and GC-O is a powerful approach for the comprehensive analysis of aroma compounds, including this compound. researchgate.netnih.govnih.govacs.org This combined technique has been successfully applied to screen for and identify this compound in the headspace of freshly cooked non-scented rice. researchgate.netnih.govnih.gov The method allows for the simultaneous chemical identification by GC-MS and olfactory characterization by GC-O of the extracted volatile compounds. researchgate.netnih.govnih.gov Research has shown that HS-SPME coupled with high-resolution GC-Orbitrap-MS can be used for the accurate quantification of trace aroma compounds like lactones in fruit wines. acs.org

Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is a highly accurate quantitative technique that involves adding a known amount of an isotopically labeled analogue of the analyte (in this case, this compound) to the sample before extraction and analysis. The isotopically labeled internal standard behaves almost identically to the native analyte throughout the sample preparation and analysis process, compensating for any losses or variations in recovery. The ratio of the native analyte to the internal standard is then measured by mass spectrometry, allowing for precise quantification.

SIDA is considered a "gold standard" for quantification using mass spectrometry due to its accuracy and reliability. auckland.ac.nz A novel isotopically labeled this compound analogue, 2H2 13C2-γ-nonalactone, has been synthesized for use in SIDA for the quantification of this compound in wine. nih.govchromatographyonline.comresearchgate.netcncb.ac.cnresearchgate.net This method, often coupled with SPE and GC-MS (SIDA-SPE-GC-MS), has been successfully applied to quantify this compound in New Zealand Pinot noir and white wines. oeno-one.eunih.govchromatographyonline.comresearchgate.netcncb.ac.cnresearchgate.net The use of a stable isotope-labeled internal standard ensures accurate quantification even in complex matrices with varying sugar and ethanol (B145695) levels. oeno-one.euresearchgate.net

Research using SIDA-SPE-GC-MS has revealed quantitative data on this compound concentrations in wines. For example, concentrations in New Zealand Pinot noir wines ranged from 8.3 to 22.5 µg/L. nih.govcncb.ac.cn Studies have also shown significantly higher concentrations of this compound in botrytised wines compared to non-botrytised samples. researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a liquid matrix by selectively adsorbing them onto a solid sorbent material. SPE can effectively remove interfering substances and preconcentrate the target analyte, improving the sensitivity and accuracy of subsequent analysis.

SPE is frequently used as a sample preparation step before the chromatographic analysis of this compound, particularly when dealing with complex matrices like wine. oeno-one.eunih.govives-openscience.eu An SPE method optimized for the extraction of linear aliphatic lactones, including this compound, from wines has been developed and utilized in research. auckland.ac.nz SPE coupled with GC-MS (SPE-GC-MS) has been employed for the quantification of this compound and its precursor, 4-hydroxy-2-nonenal, in must and wine. ives-openscience.eu When combined with SIDA and GC-MS (SIDA-SPE-GC-MS), SPE provides a robust method for accurate quantification of this compound in various wine styles. oeno-one.eunih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Other Analytical Approaches

While chromatographic methods, particularly GC-MS and GC-O, are the primary techniques for analyzing this compound, other analytical approaches can provide complementary information. Spectroscopic methods, such as Infrared (IR) spectroscopy, can be used for the identification of this compound by comparing its spectrum to reference data. nih.gov Analytical data determined by spectrophotometry and infrared curves have been reported for this compound. nih.gov

Other advanced techniques may be employed depending on the specific research question, such as chiral gas chromatography to determine the enantiomeric distribution of this compound, as its different enantiomers can have varying odor detection thresholds and sensory properties. flinders.edu.au

Data Table: this compound Concentrations in New Zealand Wines

| Wine Type | Analytical Method | Concentration Range (µg/L) | Key Finding | Source |

| Pinot noir | SIDA-SPE-GC-MS | 8.3 - 22.5 | Provides basis for further aroma research. | nih.govcncb.ac.cn |

| Botrytised White | SIDA-SPE-GC-MS | Up to 43.5 | Significantly higher than non-botrytised. | researchgate.net |

| Non-Botrytised White | SIDA-SPE-GC-MS | Up to 8.7 | Lower concentration compared to botrytised. | researchgate.net |

Biological Activities and Mechanistic Studies of Gamma Nonalactone

Biological Effects and Interactions

Interactions with Biological Membranes and Cytotoxicity

Studies have indicated that gamma-nonalactone can interact with biological membranes. Research on gamma-decalactone (B1670016), a related lactone, demonstrated that concentrations above a certain threshold inhibited cell growth, depolarized living cells, and increased membrane fluidity in yeast cells. nih.govresearchgate.net Infrared spectroscopy measurements revealed that the introduction of gamma-decalactone into model phospholipid bilayers decreased the phase transition temperature. nih.govresearchgate.net This suggests that lactones can strongly interact with cell membrane lipids and components, potentially explaining some of their toxic effects on cells. nih.govresearchgate.netmdpi.com

This compound has been shown to induce significant cytotoxicity against human lung fibroblasts, with an IC50 value of 0.22 μM. biosynth.com While gamma-decalactone's toxicity in yeast is linked to membrane interactions and fluidity changes, the specific mechanisms of this compound's cytotoxicity in mammalian cells may involve similar membrane interactions or other pathways. nih.govresearchgate.netmdpi.com

Enzyme Activity Modulation

This compound has been identified as a potent inducer of complex enzyme activity, particularly in ascidian cells. biosynth.com The modulation of enzyme activity is a known mechanism by which various compounds exert biological effects. oup.com In the context of lactones, research on gamma-decalactone has shown that its presence strongly affected the H+-ATPase activity in yeast membrane preparations. nih.govresearchgate.net This suggests a potential for lactones, including this compound, to interfere with crucial enzymatic functions associated with cellular membranes.

Furthermore, a thermostable phosphotriesterase-like lactonase from Geobacillus kaustophilus has shown substrate preference for medium to long-chain AHLs (≥8 carbons) as well as substrates like this compound and delta-nonalactone. mdpi.com This indicates that enzymes exist in biological systems that can interact with and potentially metabolize this compound.

Potential for DNA Interaction

Research has explored the potential for this compound to interact with DNA. This compound was found to be a significant inducer of sequences in yeast DNA when exposed at concentrations greater than 0.5 mM. biosynth.com While the exact nature and implications of this DNA interaction require further investigation, it suggests a potential genotoxic effect at higher concentrations. haz-map.com However, some studies, particularly in the context of tobacco ingredients, found that the addition of this compound did not affect the mutagenicity of tested substances in standard assays like the Ames test or in vitro micronucleus assay when compared to controls. hpa.gov.tw A gene mutation assay using human lymphocytes also found negative results when dosed with this compound at 0.7 mM. hpa.gov.tw These seemingly conflicting results highlight the need for more detailed studies to fully understand the conditions and mechanisms of this compound's potential DNA interactions.

Structure-Activity Relationship (SAR) Studies of Gamma-Lactones

Structure-Activity Relationship (SAR) studies of gamma-lactones aim to understand how variations in their chemical structure influence their biological activities. researchgate.netmdpi.comnd.eduresearchgate.net This field is crucial for designing new compounds with desired pharmacological or biological properties. uwm.edu.plnd.edu

Impact of Alkyl Chain Length and Saturation State

The length and saturation state of the alkyl chain attached to the gamma-lactone ring significantly influence biological activity. Studies on alkyl gamma-lactones with varying chain lengths (1-8 carbons) have shown differential effects on biological systems. For instance, in a study examining the ability of alkyl gamma-lactones to antagonize cocaine-induced motility decrease in planarians, only this compound (with a 5-carbon alkyl chain) was effective. nih.govnih.gov Alkyl lactones with shorter (up to 4 carbons) or longer (greater than 5 carbons) chains failed to produce the same effect. nih.govnih.gov This suggests an optimal alkyl chain length for this specific biological interaction.

In the context of gastroprotective effects of carnosic acid gamma-lactone derivatives, the activity of fatty acid esters increased with chain length but decreased with unsaturation. acs.org The best effects were observed for derivatives with longer, saturated alkyl chains. acs.org This contrasts with the planarian study, indicating that the optimal chain length and saturation are highly dependent on the specific biological activity being investigated.

Data illustrating the effect of alkyl chain length on the motility of planarians in the presence of cocaine:

| Gamma-Lactone | Alkyl Chain Length (carbons) | Effect on Cocaine-Induced Motility Decrease (Planarians) |

| Gamma-valerolactone | 1 | Did not antagonize |

| Gamma-hexalactone | 2 | Did not antagonize |

| Gamma-heptalactone | 3 | Did not antagonize |

| Gamma-octalactone | 4 | Did not antagonize |

| This compound | 5 | Prevented |

| Gamma-decalactone | 6 | Failed to prevent |

| Gamma-dodecalactone | 8 | Failed to prevent |

Based on data from Minimal structural requirements of alkyl γ-lactones capable of antagonizing the cocaine-induced motility decrease in planarians. nih.govnih.gov

The presence of an alpha-methylene group adjacent to the lactone carbonyl is also a key structural feature in many biologically active lactones, particularly sesquiterpene lactones. researchgate.netcore.ac.uk This moiety is often considered essential for various activities, including cytotoxicity, due to its ability to react with biological nucleophiles. researchgate.netcore.ac.uk

Chirality and Enantiomeric Specificity in Biological Interactions

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the biological activity of many compounds, including lactones. researchgate.net Many biologically active lactones exist as enantiomers, and these mirror-image forms can exhibit marked differences in their pharmacological and pharmacokinetic properties. researchgate.net

The biological interactions of chiral lactones can be highly enantioselective. researchgate.net For example, studies on the biotransformation of 4-oxononanoic acid into this compound by Saccharomyces cerevisiae revealed that the process was (R)-enantioselective. researchgate.net Furthermore, the detection thresholds and distribution of (R) and (S) enantiomers of this compound can differ in natural products like wine. researchgate.net

While the specific enantiomeric activities of this compound in all biological contexts are not fully elucidated, the general principle of enantiomeric specificity in gamma-lactone interactions is well-established in SAR studies. researchgate.netresearchgate.net The three-dimensional arrangement of the molecule plays a crucial role in its binding to biological targets like enzymes or receptors, leading to differential effects between enantiomers. researchgate.net

Toxicological Research on Gamma Nonalactone

In Vivo Toxicity Studies

In vivo studies provide crucial data on the systemic effects of gamma-nonalactone in living organisms following different routes of exposure.

Acute Toxicity Studies

Data Table: Acute Toxicity of this compound

| Species | Route of Exposure | Endpoint | Value | Source |

| Rat | Oral | LD50 | 6600 - 9780 mg/kg | fujifilm.comaurochemicals.comvigon.comthegoodscentscompany.com |

| Guinea Pig | Oral | LD50 | 3440 mg/kg | thegoodscentscompany.com |

| Rabbit | Dermal | LD50 | > 5000 mg/kg | fujifilm.comaurochemicals.comvigon.comthegoodscentscompany.com |

| Mammals | Inhalation | Toxicity | Low acute toxicity reported | haz-map.com |

| (General) | (Specific LC50 data often N/A) | fujifilm.comaurochemicals.comvigon.comthegoodscentscompany.com |

Short-term and Long-term Toxicity Studies

Evaluations of the effects of repeated exposure to this compound have been conducted. A 2-year feeding study in rats administered this compound or gamma-undecalactone (B92160) at levels of 0, 1000, or 5000 mg/kg diet reported no adverse effects throughout the study period inchem.org. Although noted as not meeting modern study standards, the results did not raise safety concerns inchem.org. A 90-day gavage study in rats observed increased liver weights, but these were not accompanied by histopathological changes haz-map.com. Studies evaluating the addition of this compound as part of ingredient mixtures in cigarettes at various concentrations did not show a significant increase in parameters studied as markers of toxicity in in vivo inhalation toxicity studies hpa.gov.twhpa.gov.twhpa.gov.tw.

Data Table: Selected Repeated-Dose In Vivo Studies on this compound

| Species | Duration | Route of Exposure | Dose Levels (approx.) | Key Findings | Source |

| Rat | 2 years | Oral (Dietary) | 0, 1000, 5000 mg/kg diet | No adverse effects reported (Study noted as not meeting modern standards) | inchem.org |

| Rat | 90 days | Oral (Gavage) | High doses | Increased liver weights observed (without histopathological changes) | haz-map.com |

| Rat | 13 weeks | Inhalation | Various (as part of mixture in cigarette smoke) | No discernible effect on inhalation toxicity reported (in context of cigarette smoke) | hpa.gov.tw |

Inhalation Toxicity Assessments

Assessment of inhalation toxicity for this compound suggests that exposure by this route is unlikely to be significant due to its low vapor pressure haz-map.comeuropa.eu. However, studies involving the inhalation of cigarette smoke containing added this compound have been conducted. These studies, assessing the effects of ingredient mixtures including this compound, indicated no significant increase in the inhalation toxicity of mainstream smoke within the sensitivity of the test systems used hpa.gov.twhpa.gov.twhpa.gov.tw.

In Vitro Toxicity Studies

In vitro studies utilize cell cultures or other biological systems outside of a living organism to assess potential toxicity.

Mutagenicity and Cytotoxicity Assays

Data Table: Selected In Vitro Toxicity Studies on this compound

| Assay Type | System | Metabolic Activation | Result | Source |

| Bacterial Reverse Mutation (Ames test) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | With and Without | Negative | inchem.orghpa.gov.twhpa.gov.twsci-hub.se |

| In Vitro Micronucleus Assay | (System not specified in snippet) | (Not specified) | No increased activity (in cigarette smoke condensate) | hpa.gov.twhpa.gov.tw |

| Cytotoxicity (Neutral Red Uptake) | (System not specified in snippet) | (Not specified) | Not increased (in cigarette smoke) | hpa.gov.twhpa.gov.twhpa.gov.tw |

Mechanisms of Toxicity

While specific detailed mechanisms of toxicity for this compound are not extensively described in the provided sources, research on related lactones, such as gamma-decalactone (B1670016), offers insights into potential mechanisms. Studies on gamma-decalactone in yeast cells suggest that the toxicity may be linked to a strong interaction with cell membrane lipids and components researchgate.netnih.gov. This interaction can lead to increased membrane fluidity and affect the activity of membrane-bound enzymes like H+-ATPase researchgate.netnih.gov. It is also noted that lactones, in general, can be more toxic than their corresponding ring-opened hydroxycarboxylic acids mdpi.com. This compound is expected to be readily hydrolyzed to the corresponding hydroxycarboxylic acid in the body europa.eu.

Interaction with Cellular Membranes

While direct studies specifically detailing this compound's interaction with cellular membranes are limited in the provided search results, research on other lactones provides relevant insights through read-across approaches. For instance, studies on gamma-decalactone in yeast (Yarrowia lipolytica) have indicated that the toxicity of this lactone may be linked to a strong interaction with cell membrane lipids and components. uliege.be This interaction was shown to inhibit cell growth, depolarize living cells, and increase membrane fluidity. uliege.be Infrared spectroscopic measurements revealed that the introduction of gamma-decalactone into model phospholipid bilayers decreased the phase transition temperature. uliege.be Additionally, the activity of plasma membrane H+-ATPase was significantly affected by the presence of the lactone. uliege.be

Another relevant finding is the identification of this compound as a metabolite in the biotransformation of trans-4-hydroxy-2-nonenal (HNE) in murine astrocytes. acs.org HNE is an α,β-unsaturated hydroxyalkenal known to be a toxic product of lipid peroxidation. The formation of this compound from HNE suggests a metabolic pathway that may yield products with differing toxicity. acs.org

Safety Evaluations and Regulatory Considerations

This compound has been subject to safety evaluations by international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the European Food Safety Authority (EFSA), and the Flavor and Extract Manufacturers Association (FEMA).

JECFA has evaluated this compound as a flavoring substance. hpa.gov.twinchem.orgfao.org In its evaluations, JECFA has considered available toxicological data, including studies on metabolism and excretion. nih.govinchem.orgeuropa.eu this compound is readily hydrolyzed and absorbed from the gastrointestinal tract, and it is expected to be efficiently metabolized to innocuous products. europa.eu Studies in rats have shown that this compound is absorbed quickly after oral dosing and excreted mainly in urine and to a lesser extent in feces. nih.govhaz-map.com

Early studies considered by JECFA, although noted as not meeting current standards, did not indicate adverse effects in chronic feeding studies in rats at levels up to 5000 ppm in the diet (approximately 250 mg/kg body weight per day). inchem.orghpa.gov.tw Based on available data, JECFA has established an acceptable daily intake (ADI) for this compound. hpa.gov.twhaz-map.com The ADI for this compound has been maintained at 0-1.25 mg/kg body weight. hpa.gov.twhaz-map.com JECFA concluded that there was no safety concern at current levels of intake when used as a flavoring agent. hpa.gov.tw

FEMA has also evaluated this compound and generally recognizes it as safe (GRAS) as a flavor ingredient (FEMA GRAS 3). hpa.gov.twfemaflavor.org

EFSA includes this compound in a group of flavoring substances. hpa.gov.tw Evaluations by regulatory bodies often utilize a read-across approach, considering data from structurally related compounds when specific data for this compound are limited. europa.eufrontiersin.org

Genotoxicity studies on this compound have been conducted. While some studies, such as a mouse lymphoma assay in the presence of metabolic activation, showed positive results, these findings have been noted with caveats regarding assay conditions. hpa.gov.tw Other studies, including bacterial mutagenicity screens (Ames assay) and in vivo micronucleus assays, have generally shown no increase in mutagenic or clastogenic response when this compound was present, particularly in the context of complex mixtures like cigarette smoke at specified levels. hpa.gov.twhpa.gov.tw this compound also failed to induce unscheduled DNA synthesis in rat hepatocytes. hpa.gov.tw

Regulatory bodies consider the totality of the available data, including toxicokinetic information and results from toxicity and genotoxicity studies, in their safety evaluations. inchem.orgeuropa.eunih.gov

Data from Safety Evaluations:

| Regulatory Body | Status/Conclusion | ADI (if established) | Notes |

| JECFA | No safety concern at current intake levels as flavoring | 0-1.25 mg/kg body weight | Based on available toxicological data and metabolism information. hpa.gov.twhaz-map.com |

| FEMA | Generally Recognized as Safe (GRAS 3) | Not applicable (GRAS status) | As a flavor ingredient. hpa.gov.twfemaflavor.org |

| EFSA | Included in a group of flavoring substances | Evaluation based on group data | Utilizes read-across where appropriate. hpa.gov.tweuropa.eufrontiersin.org |

Toxicological Study Findings (Selected):

| Study Type | Subject/System | Key Finding | Citation (Example) |

| Metabolism/Excretion | Rat (oral dosing) | Quickly absorbed, excreted mainly in urine (~64%) and feces (~32%). Expected to be efficiently metabolized. | nih.goveuropa.euhaz-map.com |

| Chronic Feeding Study | Rat | No adverse effects reported in early studies at up to 5000 ppm (approx. 250 mg/kg bw/day), though study standards noted. | inchem.orghpa.gov.tw |

| Genotoxicity (Ames Assay) | Bacteria | Generally negative, particularly in mixtures. hpa.gov.twhpa.gov.tw | hpa.gov.twhpa.gov.tw |

| Genotoxicity (Mouse Lymphoma Assay) | Mammalian Cells | Positive with S9 activation, but results potentially influenced by assay conditions. hpa.gov.tw | hpa.gov.tw |

| Genotoxicity (Unscheduled DNA Synthesis) | Rat Hepatocytes | Failed to induce unscheduled DNA synthesis. hpa.gov.tw | hpa.gov.tw |

| Cellular Interaction (Read-across from gamma-decalactone) | Yeast (Yarrowia lipolytica) | May interact with cell membrane lipids, affecting growth, depolarization, and fluidity. uliege.be | uliege.be |

| Biotransformation | Murine Astrocytes | Identified as a metabolite of trans-4-hydroxy-2-nonenal (HNE). acs.org | acs.org |

Ecological and Environmental Research on Gamma Nonalactone

Environmental Persistence and Biodegradability

The environmental fate of gamma-nonalactone is largely influenced by its biodegradability. Studies suggest that this compound is not environmentally persistent. ewg.org Biodegradation is considered a significant process in its removal from soil and water environments. nih.govnih.gov

Research conducted using an activated sludge inoculum in a Closed Bottle test demonstrated that at a concentration of 2.84 mg/L, dihydro-5-pentyl-2(3H)-furanone (a synonym for this compound) achieved 71% degradation over a 28-day period. nih.gov This suggests a moderate rate of aerobic biodegradation. Further estimations indicate that this compound is not expected to adsorb significantly to suspended solids and sediment in water. nih.gov Volatilization from water surfaces is also anticipated to be an important environmental fate process. nih.gov

Biodegradability of this compound

| Test System | Concentration | Duration | Degradation Percentage | Source |

|---|---|---|---|---|

| Activated Sludge (Closed Bottle Test) | 2.84 mg/L | 28 days | 71% | nih.gov |

Occurrence in Natural Ecosystems

This compound is a naturally occurring compound found in a diverse range of flora and fauna. Its presence has been identified in numerous fruits, fermented products, and other natural sources. scentspiracy.comodowell.com

The biosynthesis of this compound has been observed in yeasts, such as Saccharomyces cerevisiae and Sporobolomyces odorus, particularly during fermentation processes. researchgate.netresearchgate.net In these microorganisms, the compound can be synthesized from precursors like linoleic acid through enzymatic pathways. researchgate.netresearchgate.net

The following table summarizes the natural occurrence of this compound across various ecosystems.

Natural Occurrence of this compound

| Category | Examples | Source |

|---|---|---|

| Fruits | Apricot, Peach, Papaya, Guava, Currant, Strawberry, Raisin, Pineapple, Blackberry, Melon | scentspiracy.comodowell.comfragranceconservatory.comecostore.com |

| Fermented Products | Rum, Whiskey, Wine, Sherry, Beer, Cognac | scentspiracy.comodowell.comfragranceconservatory.com |

| Dairy and Animal Products | Butter, Milk, Cheese (including Camembert), Chicken, Pork, Beef fat | scentspiracy.comodowell.comfragranceconservatory.com |

| Plants and Grains | Tomato, Soybean, Green Tea, Rice, Malt, Oats, Buckwheat, Licorice, Sweet Grass Oil | scentspiracy.comodowell.com |

| Other | Mushroom, Mango, Passion Fruit, Plum, Starfruit, Avocado | odowell.comhpa.gov.tw |

Future Research Directions for Gamma Nonalactone

Elucidation of Unclear Biosynthetic Pathways

The formation of gamma-nonalactone in nature, particularly in plants and microorganisms, is not entirely understood. Current research points to lipid degradation as the primary source, but the precise enzymatic steps and regulatory mechanisms remain partially obscure.

In yeasts such as Saccharomyces cerevisiae and Sporobolomyces odorus, two primary biosynthetic routes originating from linoleic acid have been identified through labeling experiments. One pathway involves the 13-lipoxygenation of linoleic acid, followed by β-oxidation and a subsequent α-oxidation step. The other route begins with 9-lipoxygenation, leading to the formation of 4-oxononanoic acid, a direct precursor that is then converted to this compound by the yeast.

Despite these findings, significant gaps in knowledge persist. The specific enzymes that catalyze each step, particularly the lipoxygenases and the enzymes involved in the final reduction and lactonization, are not fully characterized. Furthermore, the genetic regulation of these pathways in response to different environmental cues or fermentation conditions is an area ripe for exploration. In plants, while the precursor role of fatty acids is accepted, the complete enzymatic cascade leading to this compound is even less clear. Future research should focus on identifying and characterizing the genes and enzymes involved in these pathways in both industrially relevant microorganisms and key agricultural crops.

Table 1: Known and Hypothesized Precursors in this compound Biosynthesis

| Precursor | Organism(s) | Pathway Step | Key Research Finding |

|---|---|---|---|

| Linoleic Acid | Yeasts (e.g., Saccharomyces cerevisiae) | Initial Substrate | Serves as the primary fatty acid precursor for both 9- and 13-lipoxygenation pathways. |

| 13-Hydroxyoctadecadienoic acid (13-HODE) | Yeasts | Intermediate | Formed via 13-lipoxygenation of linoleic acid, leads to (S)-γ-nonalactone. |

| 9-Hydroxyoctadecadienoic acid (9-HODE) | Yeasts | Intermediate | Formed via 9-lipoxygenation of linoleic acid. |

| 4-Oxononanoic Acid | Yeasts, Grapes | Direct Precursor | Confirmed as a direct precursor that is efficiently converted to γ-nonalactone by yeast during fermentation. |

Comprehensive Understanding of Biological Mechanisms and Targets

The biological roles of this compound beyond its function as a flavor compound are largely unexplored. Emerging evidence suggests that lactones can act as signaling molecules, particularly in fungi. For instance, the structurally similar compound, γ-heptalactone, has been identified as a quorum-sensing molecule in Aspergillus nidulans. nih.gov These molecules are released by microbes to monitor their population density and coordinate gene expression, which can affect processes like secondary metabolite production and morphological changes. nih.govresearchgate.net

Future research should investigate whether this compound functions as a quorum-sensing molecule in other fungi or bacteria, potentially influencing microbial communities in food fermentations or agricultural settings. Identifying the specific receptors and signaling pathways that respond to this compound is a critical next step. This could reveal novel ways to manipulate microbial behavior in various applications, from enhancing flavor production in fermented foods to controlling pathogenic fungi. Understanding these mechanisms could also shed light on its reported, though not extensively studied, insect-repellent properties by identifying its molecular targets in insects.

Development of Novel Analytical Techniques

Accurate quantification of this compound, including its enantiomeric forms ((R)- and (S)-), is crucial for understanding its formation and impact on aroma. Significant progress has been made in this area, but there is still room for improvement.

Current advanced methods often employ solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). nih.gov Stable Isotope Dilution Assays (SIDA) have been developed using novel, synthesized isotopologues like 2H213C2-γ-nonalactone, providing a robust method for precise quantification in complex matrices like wine. nih.gov For chiral analysis, specialized GC columns, such as those with cyclodextrin-based stationary phases, are used to separate the enantiomers. mdpi.com

Future research should aim to develop even more sensitive, rapid, and cost-effective analytical techniques. This could involve exploring new extraction and microextraction methods to reduce sample preparation time and solvent consumption. Additionally, advancements in mass spectrometry and the development of novel chiral stationary phases for both gas and liquid chromatography could further enhance the ability to accurately measure trace amounts of each enantiomer in diverse and complex samples.

Advanced Synthetic Methodologies for Enantiopure Forms

While racemic this compound can be synthesized through various chemical routes, such as the reaction of heptaldehyde with malonic acid or the free-radical addition of n-hexanol to methyl acrylate, there is a growing demand for enantiomerically pure forms of the compound. mdpi.cominchem.org The (R)- and (S)-enantiomers can possess different aroma thresholds and sensory characteristics, making their selective synthesis highly desirable for fine fragrance and flavor applications.

Biocatalysis has emerged as a powerful tool for producing enantiopure lactones. plos.orgfrontiersin.org Enzymes, particularly lipases and engineered carbonyl reductases, can perform highly enantioselective reactions, such as the resolution of racemic mixtures or the asymmetric reduction of keto-acid precursors. plos.orgnih.gov These biocatalytic processes offer advantages of high selectivity and mild reaction conditions. frontiersin.org Other advanced chemical strategies, such as asymmetric transfer hydrogenation using catalysts like Ruthenium complexes, have also been developed to produce chiral lactones with high enantioselectivity. nih.gov

Future work in this area should focus on discovering and engineering novel enzymes with enhanced stability, activity, and selectivity for this compound synthesis. researchgate.net The development of more efficient and sustainable chemical catalytic systems, including organocatalysis, will also be crucial. wikipedia.orgscentree.co The goal is to create scalable, cost-effective, and environmentally friendly processes for the industrial production of both (R)- and (S)-gamma-nonalactone.

Exploration of New Biological and Pharmacological Applications

The current applications of this compound are predominantly in the flavor and fragrance industries. mdpi.comzhishangchem.com However, its chemical structure suggests potential for a broader range of biological activities that remain largely untapped. It is used in the United States as an insecticide and insect repellent, but the underlying mechanisms are not well understood. ishs.org

Lactones as a chemical class have been associated with various biological activities, including antibacterial, antioxidant, and anticancer effects. researchgate.net Preliminary studies on other lactones have shown they can influence the production of secondary metabolites in fungi, which could have implications for drug discovery (e.g., enhancing penicillin production). researchgate.net this compound itself can serve as an intermediate in the synthesis of other high-value chemicals for use in medicine and fine chemical industries. mdpi.com

A significant area for future research is the systematic screening of this compound and its derivatives for a wide range of pharmacological activities. This should include investigations into its antimicrobial properties against clinically relevant pathogens, its potential as an anti-inflammatory or antioxidant agent, and its effects on various cellular signaling pathways. Such exploratory research could uncover entirely new applications for this well-known aroma compound in the pharmaceutical, agrochemical, and biomedical fields.

Climate Change Impact on this compound Formation in Agriculture

Climate change, characterized by rising temperatures and altered precipitation patterns leading to increased drought stress, is expected to have significant effects on agriculture. nih.gov These environmental stressors are known to alter plant physiology, growth, and metabolism, which in turn affects the quality and composition of crops, including the profile of volatile aroma compounds in fruits and vegetables. mdpi.com

For instance, higher summer temperatures have been anecdotally linked to increased concentrations of this compound in certain wine vintages. nih.gov Abiotic stresses like drought and heat can trigger a cascade of physiological and biochemical responses in plants, including changes in lipid metabolism and the production of secondary metabolites as part of the plant's defense mechanism. mdpi.comscentree.co Since fatty acids are the primary precursors for this compound, any climate-induced alteration in the plant's lipid biosynthesis or degradation pathways could directly impact the formation of this lactone. ishs.org

Future agricultural research needs to systematically investigate the direct impact of key climate change variables—specifically elevated temperatures and drought stress—on the biosynthesis of this compound in important crops like grapes, peaches, and tomatoes. This would involve controlled-environment studies to disentangle the effects of different stressors and field studies across various climates. Understanding these impacts is critical for predicting future changes in food quality and for developing strategies to ensure the continued production of flavorful and aromatic agricultural products in a changing world.

常见问题

Q. What strategies mitigate matrix interference in trace-level this compound quantification during metabolomic profiling?

- Methodological Answer : Two-dimensional GC (GC×GC) coupled with time-of-flight MS improves resolution in complex samples. Stable isotope dilution analysis (SIDA) using deuterated this compound corrects for ion suppression. Blank subtraction and post-column infusion tests identify source-specific interferences .

Data Contradiction and Reproducibility

- Addressing Variability in Flavor Thresholds : Cross-laboratory validation (e.g., ASTM E679) standardizes sensory evaluation protocols. Meta-analyses of published thresholds (e.g., using PRISMA guidelines) account for methodological heterogeneity .

- Resolving Discrepancies in Stability Data : Interlaboratory studies (e.g., ISO 5725) assess reproducibility. Bayesian hierarchical models quantify uncertainty across studies, identifying covariates (e.g., humidity, light exposure) that explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。